1-Oxaspirooctane (CAS: 185-70-6), also known as methylenecyclohexane oxide, is a highly reactive exocyclic spiro epoxide. Structurally characterized by a three-membered oxirane ring fused to a six-membered cyclohexane ring at a single tertiary carbon, it serves as a critical precursor for synthesizing complex 1,1-disubstituted cyclohexanes, spiro-beta-lactones, and specialized polyethers [1]. Unlike standard endocyclic epoxides, its 2,2-disubstituted nature imparts unique thermodynamic and kinetic properties, making it highly valuable in regioselective ring-opening reactions, Lewis acid-mediated rearrangements, and advanced carbonylation pathways [2]. For procurement professionals and synthetic chemists, sourcing high-purity 1-oxaspirooctane is essential for workflows requiring precise exocyclic functionalization that cannot be achieved with linear or internally fused analogs.
Substituting 1-oxaspirooctane with common endocyclic analogs like cyclohexene oxide fundamentally alters the reaction trajectory and final product architecture [1]. Because cyclohexene oxide lacks a spiro-fused tertiary carbon, its ring-opening invariably yields 1,2-disubstituted secondary alcohols (e.g., trans-1,2-cyclohexanediol). In contrast, the exocyclic oxirane of 1-oxaspirooctane directs nucleophilic attack to the primary methylene carbon under basic conditions, yielding 1-substituted tertiary cyclohexanols [2]. Furthermore, in Lewis acid-catalyzed rearrangements, the spiro carbon can stabilize an incipient tertiary carbocation, enabling ring-contraction or specific aldehyde formations that are impossible for endocyclic epoxides, which default to halohydrin formation. Consequently, generic substitution results in complete structural failure for target molecules requiring a 1,1-disubstituted cyclohexane core.
The structural asymmetry of 1-oxaspirooctane dictates its behavior under basic/nucleophilic conditions. Attack occurs exclusively at the less hindered primary carbon (the exocyclic methylene), yielding 1-substituted cyclohexanols (e.g., 1-(hydroxymethyl)cyclohexanol with hydroxide). In contrast, cyclohexene oxide undergoes attack at the secondary ring carbons, yielding 1,2-disubstituted cyclohexanes [1]. Under acidic conditions, 1-oxaspirooctane shifts to an SN1-like mechanism, with attack at the tertiary spiro carbon, whereas cyclohexene oxide remains restricted to secondary carbon attack.
| Evidence Dimension | Regioselectivity of nucleophilic attack (Base-catalyzed) |
| Target Compound Data | 100% attack at primary exocyclic carbon (yields 1,1-disubstituted tertiary alcohol) |
| Comparator Or Baseline | Cyclohexene oxide: 100% attack at secondary endocyclic carbon (yields 1,2-disubstituted secondary alcohol) |
| Quantified Difference | Complete divergence in product scaffold (tertiary vs. secondary alcohol core) |
| Conditions | Base-catalyzed SN2 ring-opening (e.g., with hydroxide or alkoxide) |
Procurement of the spiro epoxide is mandatory when the synthetic target requires a 1,1-disubstituted cyclohexane motif, as endocyclic epoxides cannot generate this framework.
When subjected to Indium(III) chloride-promoted rearrangement, the reactivity of epoxides depends heavily on their ability to stabilize an incipient carbocation. 1-Oxaspirooctane can stabilize a tertiary carbocation at the spiro center, allowing it to undergo rearrangement to yield cyclohexanealdehyde alongside chlorohydrin. Conversely, cyclohexene oxide lacks this stabilization and undergoes exclusive nucleophilic attack by the chloride ion, yielding 100% chlorohydrin with no aldehyde rearrangement [1].
| Evidence Dimension | Aldehyde formation via Lewis acid rearrangement |
| Target Compound Data | Yields rearrangement products (cyclohexanealdehyde) due to tertiary carbocation stabilization |
| Comparator Or Baseline | Cyclohexene oxide: 0% rearrangement to aldehyde (exclusive chlorohydrin formation) |
| Quantified Difference | Enables carbocation-driven rearrangement pathways unavailable to endocyclic analogs |
| Conditions | InCl3-promoted reaction in non-polar solvent |
Buyers developing ring-contracted or rearranged aldehyde intermediates must select the spiro epoxide, as the endocyclic analog fails to rearrange under mild Lewis acid conditions.
1-Oxaspirooctane serves as a highly effective 2,2-disubstituted substrate for cobalt-catalyzed regioselective carbonylation, yielding spiro-beta-lactones. This process operates with high regioselectivity, targeting the less hindered C-O bond. These beta-lactones can subsequently be ring-opened to produce ketone-based aldol adducts, serving as a direct, atom-economical alternative to the traditional Mukaiyama aldol reaction [1]. Standard monosubstituted epoxides or internally fused epoxides do not yield the same beta,beta-disubstituted lactone architecture.
| Evidence Dimension | Formation of beta,beta-disubstituted beta-lactones |
| Target Compound Data | Successfully carbonylates to form spirocyclic beta-lactones (precursors to complex aldol adducts) |
| Comparator Or Baseline | Standard Mukaiyama aldol reaction: Requires pre-synthesis of enol silanes and stoichiometric reagents |
| Quantified Difference | Provides a direct, one-pot or two-step carbonylation/ring-opening route eliminating the need for enol silane intermediates |
| Conditions | [LA+][Co(CO)4-] catalysis under CO pressure |
For process chemists, this compound offers a streamlined, catalytic route to complex aldol products, reducing step count and reagent waste compared to traditional enolate chemistry.
In biocatalytic applications, methyl-substituted 1-oxaspirooctanes demonstrate exceptional substrate specificity when treated with Yeast Epoxide Hydrolase (YEH) from Rhodotorula glutinis. The enzyme exhibits a strong stereochemical preference for O-axial epimers, achieving kinetic resolutions with enantioselectivity values (E) exceeding 100 [1]. This high E-value is heavily dependent on the spirocyclic structure and the placement of substituents relative to the spiroepoxide carbon, which decreases the reaction rate but maximizes enantiomeric discrimination.
| Evidence Dimension | Enantioselectivity (E-value) in enzymatic hydrolysis |
| Target Compound Data | E > 100 for specific methyl-substituted 1-oxaspirooctane epimers |
| Comparator Or Baseline | Unoptimized or sterically mismatched epoxides: E < 20 |
| Quantified Difference | Achieves >5x higher enantioselectivity due to optimal active-site fit of the spirocyclic geometry |
| Conditions | Hydrolysis catalyzed by Rhodotorula glutinis epoxide hydrolase (YEH) |
Essential for buyers sourcing starting materials for the biocatalytic production of highly enantioenriched tertiary alcohols and chiral building blocks.
Due to its exocyclic epoxide structure, 1-oxaspiro[2.5]octane is the optimal starting material for generating 1-substituted tertiary cyclohexanols via base-catalyzed nucleophilic ring-opening. This is highly relevant for pharmaceutical intermediate synthesis where a cyclohexane ring bearing a tertiary hydroxyl and an adjacent functionalized methylene group is required[1].
Leveraging its 2,2-disubstituted geometry, this compound is utilized in cobalt-catalyzed carbonylation processes to yield spiro-beta-lactones. These lactones serve as direct precursors to complex ketone-based aldol adducts, offering process chemists a highly atom-economical alternative to the multi-step Mukaiyama aldol reaction [2].
In specialized chiral synthesis, substituted derivatives of 1-oxaspirooctane are procured as substrates for yeast epoxide hydrolase (YEH). The high enantioselectivity (E > 100) achieved during the hydrolysis of O-axial epimers makes this compound class ideal for producing high-purity chiral building blocks for fine chemicals [3].
The compound undergoes anionic ring-opening polymerization to form polyethers with repeating oxygen-cyclohexane units and terminal hydroxyl groups. This application is critical for materials scientists developing specialty polymers and prepolymers with unique steric bulk and thermal properties compared to standard polyethylene glycol (PEG) derivatives [4].
Flammable;Irritant